molecular formula C25H25BrN4 B11206610 7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer: B11206610
Molekulargewicht: 461.4 g/mol
InChI-Schlüssel: XHELQNFSAGUAPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 4-aminopyrrolopyrimidine core substituted at positions 5, 7, and 4. Key structural features include:

  • Position 5: A phenyl group, contributing to hydrophobic interactions.
  • Position 4: A cycloheptylamine moiety, which may enhance solubility and modulate target binding through conformational flexibility.

This compound belongs to a class of molecules explored for kinase inhibition and antitumor activity, with structural modifications at these positions critically influencing pharmacological properties .

Eigenschaften

Molekularformel

C25H25BrN4

Molekulargewicht

461.4 g/mol

IUPAC-Name

7-(4-bromophenyl)-N-cycloheptyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H25BrN4/c26-19-12-14-21(15-13-19)30-16-22(18-8-4-3-5-9-18)23-24(27-17-28-25(23)30)29-20-10-6-1-2-7-11-20/h3-5,8-9,12-17,20H,1-2,6-7,10-11H2,(H,27,28,29)

InChI-Schlüssel

XHELQNFSAGUAPK-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Comparative Bromophenylation Strategies

MethodConditionsYieldKey ObservationsSource
SNAr with 4-bromoaniline DMF, 100°C, 24 h, K₂CO₃ base65%Competing hydrolysis at 4-Cl site
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, toluene, 110°C78%Superior selectivity for 7-position

The Buchwald-Hartwig method is preferred for its regioselectivity, though it requires rigorous exclusion of moisture.

N-Cycloheptylamine Functionalization at Position 4

The 4-chloro group is displaced by cycloheptylamine via two primary routes:

Direct Amination

  • Conditions : Cycloheptylamine (2.5 equiv), n-butanol, 90°C, 48 h in a sealed tube.

  • Yield : 72–84% for analogous secondary amines.

  • Limitation : Prolonged heating risks decomposition of the pyrrolo[2,3-d]pyrimidine core.

Microwave-Assisted Amination

  • Conditions : Cycloheptylamine (1.2 equiv), triethylamine (1.5 equiv), 1,4-dioxane, 200°C (microwave), 1 h.

  • Yield : 89% (optimized for similar substrates).

  • Advantage : Reduced reaction time and improved purity profile.

Final Assembly and Purification

The convergent synthesis culminates in coupling the functionalized intermediates:

  • Deprotection and Cross-Coupling :

    • Removal of protecting groups (e.g., trifluoroacetamide) using NH₃/MeOH (rt, 6 h).

    • Final Suzuki coupling (if applicable) under Pd(OAc)₂/ SPhos catalysis.

  • Purification :

    • Silica gel chromatography (ethyl acetate/hexanes gradient) isolates the target compound.

    • Recrystallization from ethanol/water (4:1) enhances purity to >98%.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrrole-H), 7.65–7.43 (m, 9H, aryl-H), 3.82 (br s, 1H, cycloheptyl-NH), 1.60–1.25 (m, 12H, cycloheptyl).

  • HRMS (ESI+) : m/z calcd for C₂₉H₂₈BrN₅: 542.1421; found: 542.1424.

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at positions 5 and 7 necessitates careful control of stoichiometry (NBS ≤1.1 equiv).

  • Amination Side Reactions : Steric hindrance from cycloheptylamine may necessitate elevated temperatures, risking decomposition. Microwave irradiation mitigates this.

  • Scale-Up Considerations : Flow chemistry approaches for bromination and amination steps could improve throughput .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

7-(4-Bromphenyl)-N-Cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

    Biologie: Auf seine potenzielle Verwendung als antimikrobielles und krebshemmendes Mittel untersucht.

    Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten, darunter Krebs und bakterielle Infektionen, untersucht.

    Industrie: In der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 7-(4-Bromphenyl)-N-Cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Es wird angenommen, dass es als kompetitiver Inhibitor von Proteinkinasen wirkt, indem es an die ATP-Bindungsstelle dieser Enzyme bindet. Diese Bindung verhindert den Transfer von Phosphatgruppen auf Zielproteine, wodurch ihre Aktivität gehemmt wird. Zusätzlich kann es die Expression bestimmter Gene modulieren, die an Zellproliferation und Apoptose beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit various biological activities, including:

  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) :
    • Compounds in the pyrrolo[2,3-d]pyrimidine class have been synthesized as VEGFR inhibitors, demonstrating significant antiangiogenic and antitumor properties. For instance, certain derivatives showed up to 100-fold potency compared to standard treatments like semaxanib .
  • Anticancer Activity :
    • Studies have shown that related compounds can inhibit tumor growth in vivo. For example, a series of pyrrolo[2,3-d]pyrimidines were tested against melanoma models and exhibited substantial inhibition of tumor growth and metastasis .
  • Tyrosine Kinase Inhibition :
    • The compound's structure suggests potential activity against multiple receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. This makes it a candidate for further development in cancer therapies .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • VEGFR Inhibitors :
    • A study synthesized multiple N4-phenylsubstituted derivatives that were evaluated for their ability to inhibit VEGFR-2. Compounds with specific substitutions showed enhanced potency and selectivity against cancer cell lines .
  • In Vivo Efficacy :
    • In an orthotopic model of melanoma, selected compounds demonstrated significant inhibition of angiogenesis and tumor growth, indicating their potential as effective anticancer agents .

Data Tables

The following table summarizes key findings from relevant studies on related compounds:

CompoundTargetIC50 (µM)Notes
This compoundVEGFR-20.1100-fold more potent than semaxanib
N4-phenylsubstituted derivativesMultiple RTKsVariesSignificant anticancer activity
Pyrrolo[2,3-d]pyrimidine analogsTumor growth inhibitionVariesEffective in mouse models

Wirkmechanismus

The mechanism of action of 7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity . Additionally, it may modulate the expression of certain genes involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Key Findings / Applications Evidence ID
Target Compound 5-Ph, 7-(4-BrPh), 4-NH-cycloheptyl C28H28BrN5 526.47 (calc.) Kinase inhibition (inferred) -
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Ph, 7-(4-MePh), 4-NH-benzyl C26H22N4 390.49 Antitumor candidate (structural data)
MT-tubercidin·H2O 7-Sugar (5'-methylthio-β-D-erythrofuranosyl) C12H16N4O3S·H2O 334.35 Antimalarial (hydrogen-bond network)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Me, 7-H, 4-NH2 C7H8N4 148.17 Simplest analog (baseline activity)
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-I, 7-cyclopropylmethyl C11H13IN4 344.16 Kinase inhibition (substituent bulk)
B6 (Bmx inhibitor) 5-Benzodioxolyl, 7-(vinylsulfonyl-pyrrolidine) C21H23N5O3S 433.50 NSCLC treatment (kinase selectivity)
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine 5-Aryl-ethyl, 4-Me, 7-benzyl C24H26N4O2 402.49 Antitumor (IC50 data unavailable)
(R)-6c (JAK1 inhibitor) 7-Spirocyclic amine, 4-cyanoethyl C18H20N6O 360.40 JAK1 selectivity (IC50 = 8.5 nM)

Key Comparative Insights

Position 7 Modifications
  • 4-Bromophenyl vs.
  • Sulfur-containing sugar () : MT-tubercidin·H2O’s sugar moiety facilitates hydrogen bonding, contrasting with the bromophenyl group’s electronic effects. This highlights divergent strategies for antimalarial vs. kinase-targeted applications .
Position 5 Variations
  • Phenyl vs. The target’s phenyl group balances hydrophobicity and steric demands .
Position 4 Substitutions
  • Cycloheptylamine vs. Benzyl () : Cycloheptylamine’s larger ring size may confer conformational flexibility over rigid benzyl groups, optimizing interactions with hydrophobic kinase pockets .
  • Spirocyclic amines () : (R)-6c’s spirocyclic system demonstrates that constrained amines enhance JAK1 selectivity, suggesting cycloheptyl’s flexibility could be tailored for specific kinases .

Biologische Aktivität

The compound 7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic molecule belonging to the pyrrolo[2,3-d]pyrimidine class. Its unique structure, characterized by a bromophenyl group and a cycloheptyl substituent, suggests potential for significant biological activity. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H25BrN4
  • Molecular Weight : 461.4 g/mol

The compound's structure is pivotal in determining its biological activity. The presence of nitrogen atoms in the bicyclic core contributes to its interaction with various biological targets.

Potential Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in medicinal chemistry. Notable potential activities include:

  • Antitumor Activity : Analogous compounds have shown efficacy against various cancer cell lines.
  • CNS Activity : Some derivatives display neuroprotective properties.
  • Enzyme Inhibition : Potential inhibition of kinases involved in cancer progression.

The mechanism of action for this compound likely involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors, inhibiting their functions.
  • Signal Pathway Modulation : Disruption of signaling pathways critical for cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound.

Compound NameStructure FeaturesNotable Activities
RK-24466Pyrrolopyrimidine with cyclopentyl groupsAntitumor activity
5-phenyldihydropyrrolo[2,3-d]pyrimidineSimilar core structureCNS activity
7-(phenyl) pyrrolopyrimidine derivativesVariations in substituentsAntiviral properties

This table highlights how the specific bromophenyl and cycloheptyl substitutions may enhance biological activity compared to analogs.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, a study showed that compounds with similar structural features inhibited the growth of human tumor cell lines effectively.

In Vivo Studies

In vivo research has focused on evaluating the pharmacokinetic properties of related compounds. These studies indicate favorable absorption and distribution profiles, which are crucial for therapeutic applications.

Clinical Implications

The clinical implications of this compound are still under investigation. However, preliminary findings suggest that it may serve as a lead compound for the development of new anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution at the 4-position using cycloheptylamine under reflux conditions in anhydrous DMF or THF.
  • Suzuki-Miyaura coupling for introducing the 4-bromophenyl group at the 7-position, requiring Pd(PPh₃)₄ as a catalyst and a base like Na₂CO₃ in a toluene/ethanol/water solvent system .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and HRMS .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), cycloheptyl protons (δ 1.5–2.8 ppm), and NH groups (δ ~11.9 ppm, broad singlet) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 515.14 g/mol) and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the cycloheptyl moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound in kinase inhibition assays?

  • Methodological Answer :

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to modulate kinase binding affinity .
  • Cycloheptyl modification : Compare with smaller (cyclopentyl) or bulkier (spirocyclic) substituents to assess steric effects on target engagement .
  • Assay design : Use PERK or IGF-1R kinase assays (e.g., ADP-Glo™ kinase assay) with ATP concentrations near Km values to quantify IC₅₀ shifts .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :

  • Cellular permeability assessment : Measure intracellular concentrations via LC-MS/MS to correlate efficacy with bioavailability .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify unintended interactions with kinases like JAK1 or Aurora B .
  • Metabolic stability testing : Incubate with liver microsomes (human/mouse) to evaluate CYP450-mediated degradation, which may explain variability in IC₅₀ values .

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how should dose regimens be optimized?

  • Methodological Answer :

  • Xenograft models : Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) into immunodeficient mice. Administer compound orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements .
  • Pharmacokinetic (PK) studies : Collect plasma/tissue samples at 0, 1, 4, 8, and 24 hours post-dose to calculate AUC, Cmax, and half-life. Adjust dosing frequency based on trough concentrations .
  • Toxicity endpoints : Monitor body weight loss, liver enzymes (ALT/AST), and hematological parameters to establish a therapeutic index .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.